molecular formula C21H21NO7S B3819555 Butyl 2-[6-(benzenesulfonamido)-2-oxochromen-4-yl]oxyacetate

Butyl 2-[6-(benzenesulfonamido)-2-oxochromen-4-yl]oxyacetate

Cat. No.: B3819555
M. Wt: 431.5 g/mol
InChI Key: GNMJHTKTPQXJRO-UHFFFAOYSA-N
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Description

Butyl 2-[6-(benzenesulfonamido)-2-oxochromen-4-yl]oxyacetate is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamido group attached to a chromen-4-yl moiety, which is further linked to a butyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[6-(benzenesulfonamido)-2-oxochromen-4-yl]oxyacetate typically involves multiple steps. One common method includes the reaction of 6-amino-2-oxochromene-4-carboxylic acid with benzenesulfonyl chloride to form the benzenesulfonamido derivative. This intermediate is then esterified with butanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[6-(benzenesulfonamido)-2-oxochromen-4-yl]oxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Butyl 2-[6-(benzenesulfonamido)-2-oxochromen-4-yl]oxyacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyl 2-[6-(benzenesulfonamido)-2-oxochromen-4-yl]oxyacetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-Butylbenzenesulfonamide
  • Benzenesulfonic acid butyl amide
  • Plastomoll BMB

Uniqueness

Butyl 2-[6-(benzenesulfonamido)-2-oxochromen-4-yl]oxyacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other similar compounds, it combines the benzenesulfonamido group with a chromen-4-yl moiety, enhancing its potential as a multifunctional agent in various applications .

Properties

IUPAC Name

butyl 2-[6-(benzenesulfonamido)-2-oxochromen-4-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7S/c1-2-3-11-27-21(24)14-28-19-13-20(23)29-18-10-9-15(12-17(18)19)22-30(25,26)16-7-5-4-6-8-16/h4-10,12-13,22H,2-3,11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMJHTKTPQXJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC(=O)OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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